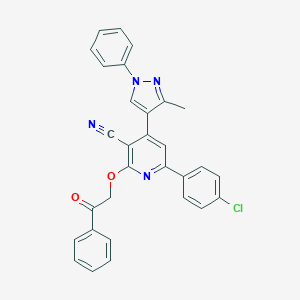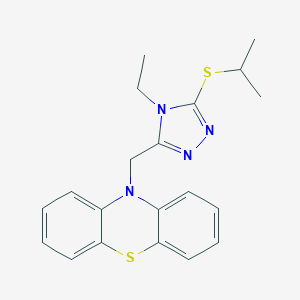![molecular formula C20H17ClN6S B292922 4-[5-(allylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine](/img/structure/B292922.png)
4-[5-(allylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-(allylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine, also known as ACTA, is a novel compound that has gained attention in recent years due to its potential use in scientific research.
Mecanismo De Acción
The mechanism of action of 4-[5-(allylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. This inhibition leads to the disruption of the microtubule network, which ultimately leads to cell death.
Biochemical and Physiological Effects
4-[5-(allylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine has been shown to have a number of biochemical and physiological effects. In addition to its cytotoxic activity against cancer cells, 4-[5-(allylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to have a positive effect on the immune system, increasing the production of cytokines and stimulating the proliferation of lymphocytes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[5-(allylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine in lab experiments is its potency and specificity. It has been shown to exhibit cytotoxic activity against cancer cells at low concentrations, while having little to no effect on normal cells. However, one limitation of using 4-[5-(allylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine is its solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on 4-[5-(allylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine. One area of interest is the development of more efficient synthesis methods that can yield larger quantities of the compound. Another area of interest is the investigation of the potential use of 4-[5-(allylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, further research is needed to fully understand the mechanism of action of 4-[5-(allylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine and its potential applications in other areas of scientific research.
Métodos De Síntesis
4-[5-(allylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine can be synthesized using a three-step process that involves the reaction of 4-chlorobenzyl chloride with sodium azide to form 4-chlorobenzyl azide. The resulting compound is then reacted with allyl mercaptan to form 4-chlorobenzyl allyl sulfide. Finally, the reaction of 4-chlorobenzyl allyl sulfide with 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid hydrazide and triethyl orthoformate yields 4-[5-(allylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine.
Aplicaciones Científicas De Investigación
4-[5-(allylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine has been shown to have potential use in scientific research, particularly in the field of cancer treatment. Studies have demonstrated that 4-[5-(allylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine exhibits cytotoxic activity against a variety of cancer cell lines, including breast cancer, lung cancer, and liver cancer. In addition, 4-[5-(allylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis.
Propiedades
Fórmula molecular |
C20H17ClN6S |
|---|---|
Peso molecular |
408.9 g/mol |
Nombre IUPAC |
4-[4-(4-chlorophenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]-2-phenylpyrazol-3-amine |
InChI |
InChI=1S/C20H17ClN6S/c1-2-12-28-20-25-24-19(26(20)15-10-8-14(21)9-11-15)17-13-23-27(18(17)22)16-6-4-3-5-7-16/h2-11,13H,1,12,22H2 |
Clave InChI |
KRYFAXZIRVDURW-UHFFFAOYSA-N |
SMILES |
C=CCSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=C(N(N=C3)C4=CC=CC=C4)N |
SMILES canónico |
C=CCSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=C(N(N=C3)C4=CC=CC=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Acetyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl 4-fluorobenzyl sulfide](/img/structure/B292839.png)
![2-(2-[1,1'-biphenyl]-4-yl-2-oxoethoxy)-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenylnicotinonitrile](/img/structure/B292842.png)

![4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(2-oxopropoxy)-6-phenylnicotinonitrile](/img/structure/B292844.png)
![2-{[3-cyano-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-(4-methylphenyl)-2-pyridinyl]oxy}acetamide](/img/structure/B292845.png)
![ethyl ({4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-cyano-6-phenyl-2-pyridinyl}oxy)acetate](/img/structure/B292846.png)


![N,5-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B292850.png)
![7-(1,3-Benzothiazol-2-ylsulfanyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B292854.png)
![7-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B292855.png)
![6-amino-5-[(6-amino-4-oxo-2-prop-2-enylsulfanyl-1H-pyrimidin-5-yl)-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methyl]-2-prop-2-enylsulfanyl-1H-pyrimidin-4-one](/img/structure/B292856.png)
![6-amino-5-[(6-amino-2-methylsulfanyl-4-oxo-1H-pyrimidin-5-yl)-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methyl]-2-methylsulfanyl-1H-pyrimidin-4-one](/img/structure/B292858.png)
